chemical and physical properties of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride
chemical and physical properties of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. The 2-aminoimidazole scaffold is a recurring motif in a variety of natural products and pharmacologically active compounds. This document delves into the synthesis, purification, and detailed analytical characterization of the title compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this and similar chemical entities. All protocols are designed as self-validating systems, with an emphasis on the causality behind experimental choices.
Introduction
The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, found in a range of marine natural products with potent biological activities.[1] The unique electronic and structural features of this heterocyclic system allow it to participate in a variety of biological interactions, making its derivatives attractive candidates for drug discovery programs. 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride combines this key pharmacophore with a chiral amino alcohol functionality, suggesting its potential for development into novel therapeutic agents.
This guide aims to provide a detailed technical resource on the chemical and physical properties of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride (CAS Number: 2138159-13-2), a compound for which detailed experimental data is not widely published.[2] By synthesizing information from related structures and established chemical principles, this document will serve as a foundational reference for its study and application.
Chemical and Physical Properties
The properties of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride are dictated by its constituent functional groups: a primary amine, a secondary alcohol, an imidazole ring, and its formulation as a hydrochloride salt.
Structure and Stereochemistry
The molecule possesses a single chiral center at the carbon atom bearing the amino and imidazole groups. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-2-amino-2-(1H-imidazol-2-yl)ethan-1-ol. The synthesis of a specific enantiomer would require either a chiral starting material or a chiral resolution step. Unless otherwise specified, the compound is considered as a racemic mixture.
The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the primary amine, by hydrochloric acid.[3] This salt formation significantly influences the compound's physical properties, particularly its solubility.[4]
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride. Experimentally determined values for this specific molecule are limited; therefore, some values are estimated based on closely related compounds and computational predictions.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₁₀ClN₃O | Calculated |
| Molecular Weight | 179.61 g/mol | Calculated |
| CAS Number | 2138159-13-2 | [2] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | >250 °C (predicted for similar salts) | [5] |
| pKa | 8.5 - 9.5 (for the aminium group, estimated) | Based on 2-aminoimidazolium ions[6][7] |
| Solubility | Soluble in water; sparingly soluble in polar organic solvents like ethanol and methanol; insoluble in non-polar organic solvents. | Inferred from properties of amino acid hydrochlorides[8][9][10][11] |
Synthesis and Purification
A plausible synthetic route to 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride can be conceptualized based on established methodologies for the synthesis of 2-aminoimidazole and amino alcohol derivatives.[1][12][13] The proposed pathway involves the construction of the 2-aminoimidazole core followed by the introduction of the ethanolamine side chain.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Aminoimidazole This can be achieved through the nitration of imidazole followed by reduction, a common route to amino-substituted imidazoles.
Step 2: N-Boc Protection of 2-Aminoimidazole The primary amino group of 2-aminoimidazole is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Step 3: Introduction of the Acetaldehyde Moiety The N-Boc protected 2-aminoimidazole can be lithiated at the C2 position and reacted with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal, followed by hydrolysis to yield the aldehyde.
Step 4: Reduction of the Aldehyde The aldehyde is reduced to the primary alcohol using a mild reducing agent like sodium borohydride.
Step 5: Deprotection and Salt Formation The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent like dioxane or methanol. This step simultaneously forms the desired hydrochloride salt.[12]
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/isopropanol. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the compound. Due to the polar nature of the molecule, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed.[14][15]
Caption: General workflow for HPLC analysis.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For highly polar compounds, a HILIC column may provide better retention.
-
Mobile Phase: A gradient of water with 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
The challenge with analyzing nitrogen-containing compounds by HPLC is often peak broadening due to the co-elution of protonated and unprotonated forms.[16] Adjusting the mobile phase pH to be at least 2 units away from the compound's pKa can mitigate this issue.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred ionization technique for this type of molecule.
Predicted Mass Spectrum:
-
[M+H]⁺: The protonated molecule is expected at m/z 144.0975 (for the free base).
-
Fragmentation: The fragmentation pattern is likely to involve the loss of water from the alcohol, cleavage of the C-C bond between the chiral center and the alcohol-bearing carbon, and fragmentation of the imidazole ring.[17][18]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) can be used to obtain a comprehensive fragmentation spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the molecule.
Predicted ¹H NMR Spectrum (in D₂O):
-
Imidazole Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).
-
CH(NH₂)CH₂OH: A multiplet for the proton at the chiral center.
-
CH(NH₂)CH₂OH: A multiplet for the methylene protons adjacent to the hydroxyl group.
Predicted ¹³C NMR Spectrum (in D₂O):
-
Imidazole Carbons: Signals in the range of δ 115-150 ppm.
-
CH(NH₂)CH₂OH: A signal around δ 50-60 ppm.
-
CH(NH₂)CH₂OH: A signal around δ 60-70 ppm.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).
-
Experiments: ¹H, ¹³C, and 2D experiments like COSY and HSQC to confirm assignments.
X-ray Crystallography
Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including the absolute configuration of the chiral center if a single enantiomer is crystallized.[19][20][21]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow high-quality single crystals by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.
The crystal structure of imidazole derivatives is often stabilized by intermolecular hydrogen bonds involving the imidazole nitrogen atoms and other functional groups.[20]
Safety, Handling, and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture.
Conclusion
2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted chemical and physical properties, along with detailed, practical protocols for its synthesis, purification, and analytical characterization. By leveraging knowledge from related compounds and established chemical principles, this document serves as a valuable resource for researchers and scientists working with this and similar 2-aminoimidazole derivatives. The methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for further investigation and application of this promising chemical entity.
References
-
Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. [Link]
-
Ambalavanan, P., et al. (2003). Crystal Structures of two Imidazole Derivatives. Molecular Crystals and Liquid Crystals, 393(1), 75-82. [Link]
-
IUCr Journals. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]
-
Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. (2006). SpringerLink. [Link]
-
SIELC Technologies. (2018). 2-Aminoimidazole. [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2015). PubMed Central. [Link]
-
Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (2024). Indian Journal of Chemistry. [Link]
-
ChemSynthesis. (2025). 2-(1H-imidazol-2-ylamino)ethanol. [Link]
-
Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B, 915-916, 64-70. [Link]
-
Hayashi, K., et al. (1962). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 26(6), 379-384. [Link]
-
Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (2026). ResearchGate. [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). MDPI. [Link]
-
Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]
-
Pharmapproach. (n.d.). Amino Alcohol - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
-
PubChem. (2025). 2-Aminoimidazole. [Link]
-
Podolska, M., et al. (2011). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 68(5), 651-659. [Link]
-
Storey, B. T., et al. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118-3120. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
View of Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (2024). Indian Journal of Chemistry. [Link]
-
ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?[Link]
- Kharasch, M. S., & Fuchs, C. F. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S.
-
Boger, D. L., et al. (2009). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed Central. [Link]
-
Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. (2019). Journal of Agricultural and Food Chemistry. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository. [Link]
-
ResearchGate. (2018). 1 H NMR spectra of 2-amino-2 0.... [Link]
-
PubChem. (2025). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. [Link]
-
Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. (2000). PubMed Central. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). MDPI. [Link]
-
ChemSrc. (2025). 2-Aminoimidazole. [Link]
-
Synthesis of a 2-Aminoimidazole Library for Antibiofilm Screening Utilizing the Sonogashira Reaction. (2008). The Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Versatility of 2-(1H-Imidazol-1-yl)ethanol for Diverse Applications. [Link]
-
Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (2012). PubMed Central. [Link]
-
NextSDS. (n.d.). 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride. [Link]
-
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (2023). MDPI. [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. (2026). ResearchGate. [Link]
-
Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. (2019). MDPI. [Link]
Sources
- 1. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. youtube.com [youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Aminoimidazole | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 21. scispace.com [scispace.com]
- 22. pharmacy180.com [pharmacy180.com]
